molecular formula C7H10BrNO B1274478 4-(2-Bromoethyl)-3,5-dimethylisoxazole CAS No. 83467-35-0

4-(2-Bromoethyl)-3,5-dimethylisoxazole

Cat. No.: B1274478
CAS No.: 83467-35-0
M. Wt: 204.06 g/mol
InChI Key: JWPUEMZGYPSUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-3,5-dimethylisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromoethyl group attached to the isoxazole ring, along with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole typically involves the bromination of 3,5-dimethylisoxazole followed by the introduction of the bromoethyl group. One common method includes the reaction of 3,5-dimethylisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromo group. This is followed by the reaction with ethylene oxide to introduce the bromoethyl group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to other functional groups like alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxides and other oxidized derivatives.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

4-(2-Bromoethyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3,5-dimethylisoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

    4-(2-Chloroethyl)-3,5-dimethylisoxazole: Similar structure but with a chloro group instead of a bromo group.

    4-(2-Iodoethyl)-3,5-dimethylisoxazole: Similar structure but with an iodo group instead of a bromo group.

    3,5-Dimethylisoxazole: Lacks the bromoethyl group.

Uniqueness: 4-(2-Bromoethyl)-3,5-dimethylisoxazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. The bromo group is more reactive than chloro or iodo groups, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPUEMZGYPSUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398852
Record name 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83467-35-0
Record name 4-(2-Bromoethyl)-3,5-dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83467-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.